3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

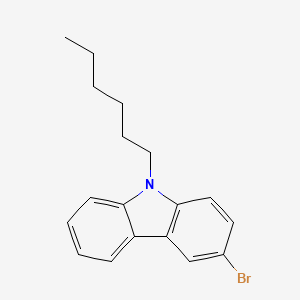

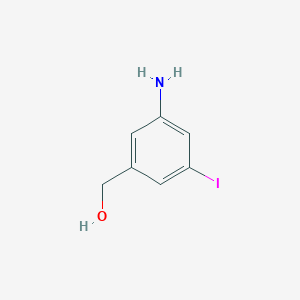

“3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine” is a chemical compound with the CAS Number: 2093509-75-0 . It has a molecular weight of 195.26 and its IUPAC name is 3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-methylmorpholine .

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs can be achieved from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-7-10(8(2)12-11-7)9-6-14-5-4-13(9)3/h9H,4-6H2,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is normal .Aplicaciones Científicas De Investigación

Synthesis and Crystallography

- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)morpholine has been utilized in the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, showcasing its application in complex molecular structures. These derivatives exhibit stabilizing intermolecular interactions and are confirmed by single-crystal X-ray diffraction methods (Xu, Yang, Jiang, & Ke, 2012).

Reaction with Nitrogen-Containing Bases

- This compound reacts distinctly with nitrogen bases, such as secondary amines or morpholine, leading to nucleophilic replacement of the pyrazolyl substituent, a process crucial in organic synthesis (Shablykin, Brovarets, Rusanov, & Drach, 2008).

Antitubercular and Antifungal Activities

- Derivatives of this compound have shown potential antitubercular and antifungal activities, indicating its importance in developing new therapeutic agents (Syed, Ramappa, & Alegaon, 2013).

Application in Iron(III) Complexes

- This compound is involved in the self-assembly of iron(III) complexes, contributing to studies in molecular structures and antimicrobial evaluations (Soliman, Al-Rasheed, Albering, & El‐Faham, 2020).

Antimicrobial Activity

- It's also been a part of the synthesis of pyrazole-containing s-triazine derivatives, which are tested for antimicrobial and antifungal activities against several microorganisms (Sharma et al., 2017).

Luminescence Properties in Complexes

- The compound has been used in the synthesis of novel di-Mannich derivatives, demonstrating significant water solubility and providing insights into its luminescent properties (Untung, Iskandarsyah, & Hayun, 2017).

Synthesis of Fluorescent Compounds

- It plays a role in the synthesis of fluorescent compounds, showing potential applications in the development of new materials with unique optical properties (Odin et al., 2022).

Safety and Hazards

Propiedades

IUPAC Name |

3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-9(7(2)12-11-6)8-5-13-4-3-10-8/h8,10H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFRPEDNTOJVQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2COCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)

![6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B1375848.png)

![Tert-butyl pyrazolo[1,5-A]pyrimidin-2-ylcarbamate](/img/structure/B1375853.png)

![6-Tert-butyl 4-ethyl 2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1375857.png)